molecular formula C9H20N4O7 B2892306 nor-NOHA acetate CAS No. 1140844-63-8; 189302-40-7

nor-NOHA acetate

Cat. No.: B2892306
CAS No.: 1140844-63-8; 189302-40-7
M. Wt: 296.28
InChI Key: PQFYTZJPYBMTCT-QTNFYWBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginine. The process includes the following steps:

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: : nor-NOHA acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Scientific Research Applications

  • Cancer Research: Nor-NOHA has demonstrated the ability to inhibit proliferation and induce apoptosis in HepG2 cells in vitro . It can also decrease the expression levels of Arg1 and MMP-2, while increasing the expression of P53 and ECD, as well as the production of NO . Furthermore, nor-NOHA can inhibit the invasion and migration of HepG2 cells, suggesting its potential to induce cell apoptosis and inhibit the invasive and migratory abilities of HepG2 cells by inhibiting Arg1 .
  • Leukemia Research: Nor-NOHA has shown anti-leukemic activity in ARG2-expressing hypoxic cells . It effectively induced apoptosis in these cells under hypoxia, but not normoxia, and overcame hypoxia-mediated resistance towards BCR-ABL1 kinase inhibitors .
  • Immunomodulation: Nor-NOHA can modulate arginase activity during Salmonella infection and affect T-cell dysfunction during injury generated by L. monocytogenes, as well as in human polymorphonuclear neutrophil granulocytes (PMNs) .
  • Airway Hyperresponsiveness: Nor-NOHA has been shown to normalize the hyperresponsiveness of challenged airways to basal control in a guinea-pig model of allergic asthma . It can reverse the effects of the NOS inhibitor L-NAME on control airways .
  • Restoration of Aortic Function: Animal studies have indicated that nor-NOHA treatment can fully restore the aortic response to acetylcholine (Ach) to that of healthy rats . This effect is mediated by an increase in NOS activity and EDHF, as well as a reduction in superoxide anion production . Nor-NOHA can also decrease IL-6 and VEGF plasma levels .
  • Cutaneous Squamous Cell Carcinoma (cSCC): Topical application of nor-NOHA has been shown to decrease the volume and weight of PDVC57 tumors in wild-type mice . It also increases dendritic and T cell tumor-infiltration and PD-1 expression .

Data Table: Effects of nor-NOHA (acetate)

ApplicationDetails
Inhibition of ArginasePotent and reversible inhibitor of rat liver arginase with a Ki value of 0.5 µM .
Anti-cancer activityInhibits proliferation, induces apoptosis, decreases Arg1 and MMP-2 expression, increases P53 and ECD expression, and inhibits invasion and migration of HepG2 cells .
Anti-leukemic activityInduces apoptosis in ARG2-expressing leukemic cells under hypoxia, overcomes hypoxia-mediated resistance towards BCR-ABL1 kinase inhibitors .
Modulation of Immune ResponsesPolarizes murine macrophages towards M1 phenotype, increases NO, and reduces Mtb in RAW macrophages .
Restoration of Aortic FunctionFully restores the aortic response to Ach, increases NOS activity and EDHF, and reduces superoxide anion production .
Reduction of Airway HyperreactivityNormalizes the hyperresponsiveness of challenged airways to basal control .
cSCC tumor reductionDecreases volume and weight of PDVC57 tumors, increases dendritic and T cell tumor-infiltration and PD-1 expression .

Case Studies

  • Animal Study on Aortic Response: In an animal study, nor-NOHA treatment was able to fully restore the aortic response to Ach in rats to the levels observed in healthy rats . This beneficial effect was found to be mediated by an increase in NOS activity and EDHF, along with a reduction in superoxide anion production . The study also showed that nor-NOHA could decrease IL-6 and VEGF plasma levels in AIA rats, but it did not modify arthritis severity .
  • Guinea-Pig Model of Allergic Asthma: In a guinea-pig model of allergic asthma, 5 μM nor-NOHA normalized the hyperresponsiveness of challenged airways to basal control . This effect was fully reversed by the NOS inhibitor L-NAME . The study also found that arginase activity in homogenates of hyperresponsive airways was significantly enhanced compared to controls .
  • Murine Macrophages (RAW 264.7): nor-NOHA polarized murine macrophages (RAW 264.7) towards M1 phenotype, increased NO, and reduced Mtb in RAW macrophages .
  • Balb/c mice: In Balb/c mice, nor-NOHA reduced pulmonary arginase and increased the antimicrobial metabolite spermine in association with a trend towards reduced Mtb CFU in lung .
  • Humanized immune system (HIS) mice: In humanized immune system (HIS) mice, HIV infection increased plasma arginase and heightened the pulmonary arginase response to Mtb. Treatment with nor-NOHA increased cytokine responses to Mtb and Mtb/HIV in lung tissue but did not significantly alter bacterial burden or viral load .

Mechanism of Action

The mechanism of action of nor-NOHA acetate involves the inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine into urea and L-ornithine. By inhibiting arginase, this compound increases the availability of L-arginine for nitric oxide synthase, which produces nitric oxide, a critical signaling molecule in various physiological processes. This inhibition is reversible and specific to arginase, without affecting other enzymes such as nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its high potency and specificity as an arginase inhibitor. It exhibits a significantly lower inhibition constant (Ki) compared to similar compounds, making it a valuable tool in biochemical and medical research .

Properties

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYTZJPYBMTCT-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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